molecular formula C8H8N4O2 B1614429 6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 1000340-23-7

6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine

Cat. No.: B1614429
CAS No.: 1000340-23-7
M. Wt: 192.17 g/mol
InChI Key: XLVOZMGRKACBNZ-UHFFFAOYSA-N
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Description

6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused to a pyridine ring, with a methyl group at the 6-position, a nitro group at the 3-position, and an amine group at the 5-position. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine typically involves multi-step organic reactions One common approach includes the cyclization of appropriate precursors under controlled conditions For instance, starting from a substituted pyridine, nitration can be achieved using nitric acid and sulfuric acid to introduce the nitro group

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The specific methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Reducing agents: Hydrogen gas, palladium on carbon, and sodium borohydride.

    Oxidizing agents: Potassium permanganate and chromium trioxide.

    Catalysts: Palladium, platinum, and nickel catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative.

Scientific Research Applications

6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine has been explored for various scientific research applications, including:

    Medicinal Chemistry: As a potential scaffold for developing kinase inhibitors and other therapeutic agents.

    Biological Studies: Investigating its effects on cellular pathways and its potential as an antimicrobial or anticancer agent.

    Chemical Biology: Using the compound as a probe to study biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of 6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-1H-pyrrolo[2,3-b]pyridine: A related compound with similar structural features but lacking the methyl group.

    3-nitropyridine: Another nitrogen-containing heterocycle with a nitro group at the 3-position.

Uniqueness

6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine is unique due to the presence of both the methyl and nitro groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these functional groups can result in distinct interactions with molecular targets, making it a valuable compound for research and development in medicinal chemistry.

Properties

IUPAC Name

6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-4-6(9)2-5-7(12(13)14)3-10-8(5)11-4/h2-3H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVOZMGRKACBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=CNC2=N1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646870
Record name 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-23-7
Record name 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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